molecular formula C7H6BrNOS B13606973 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile

Cat. No.: B13606973
M. Wt: 232.10 g/mol
InChI Key: BCVSPEAGNHRGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is an organic compound that features a brominated thiophene ring attached to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Cu-catalyzed Ullmann coupling reaction, which is used to introduce the bromine atom at the 5-position of the thiophene ring . The subsequent steps involve the formation of the hydroxypropanenitrile moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of environmentally friendly catalysts and solvents is often emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is unique due to the presence of both the brominated thiophene ring and the hydroxypropanenitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C7H6BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3H2

InChI Key

BCVSPEAGNHRGDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(CC#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.